molecular formula C15H14N6O3S B12211199 N-(4-{[3-(1H-tetrazol-1-yl)phenyl]sulfamoyl}phenyl)acetamide

N-(4-{[3-(1H-tetrazol-1-yl)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B12211199
M. Wt: 358.4 g/mol
InChI Key: VEJLCDUPKLTUFA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[3-(1H-tetrazol-1-yl)phenyl]sulfamoyl}phenyl)acetamide typically involves the reaction of 3-(1H-tetrazol-1-yl)aniline with 4-acetamidobenzenesulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[3-(1H-tetrazol-1-yl)phenyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the tetrazole ring .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can yield tetrazole N-oxides, while reduction of a nitro group can yield the corresponding amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[3-(1H-tetrazol-1-yl)phenyl]sulfamoyl}phenyl)acetamide is unique due to its combination of a tetrazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination enhances its stability and makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C15H14N6O3S

Molecular Weight

358.4 g/mol

IUPAC Name

N-[4-[[3-(tetrazol-1-yl)phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C15H14N6O3S/c1-11(22)17-12-5-7-15(8-6-12)25(23,24)18-13-3-2-4-14(9-13)21-10-16-19-20-21/h2-10,18H,1H3,(H,17,22)

InChI Key

VEJLCDUPKLTUFA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3

Origin of Product

United States

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